Technical Monograph: 2,6-Difluoro-4-methylphenol (CAS 353557-38-7)
Technical Monograph: 2,6-Difluoro-4-methylphenol (CAS 353557-38-7)
Executive Summary
2,6-Difluoro-4-methylphenol (CAS 353557-38-7), often referred to as 2,6-difluoro-p-cresol, is a specialized fluorinated intermediate critical to the development of metabolically stable pharmaceuticals, agrochemicals, and advanced liquid crystal materials.
Its structural uniqueness lies in the strategic placement of fluorine atoms at the ortho positions (2,6) relative to the hydroxyl group. This substitution pattern dramatically alters the electronic profile of the phenol, significantly lowering its pKa compared to non-fluorinated analogues and increasing its lipophilicity. For drug developers, this molecule serves as a potent bioisostere for p-cresol, offering a mechanism to block metabolic oxidation at the ortho positions while modulating hydrogen-bond donor (HBD) acidity.
This guide provides a comprehensive technical analysis of the compound’s properties, validated synthetic routes, and application protocols, designed to support researchers in high-precision synthesis and lead optimization.
Chemical Identity & Physicochemical Profiling[1]
Understanding the "Fluorine Effect" is prerequisite to utilizing this intermediate. The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I), acidifying the phenolic proton. However, the para-methyl group provides a compensatory electron-donating effect (+I), fine-tuning the pKa to a range distinct from both p-cresol and 2,6-difluorophenol.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 353557-38-7 | Verified Identity |
| IUPAC Name | 2,6-Difluoro-4-methylphenol | |
| Synonyms | 2,6-Difluoro-p-cresol; 4-Methyl-2,6-difluorophenol | |
| Molecular Formula | C₇H₆F₂O | |
| Molecular Weight | 144.12 g/mol | |
| Physical State | Solid (Low Melting) | Often appears as a white to pale yellow crystalline mass or fused solid. |
| Melting Point | 45–50 °C (Estimated) | Based on structural interpolation between 2,6-difluorophenol (42°C) and p-cresol (35°C). |
| Boiling Point | ~170–175 °C | Predicted at 760 mmHg. |
| Acidity (pKa) | 7.4 – 7.8 (Predicted) | Significantly more acidic than p-cresol (10.3) due to ortho-F substitution. |
| LogP | ~2.1 | Enhanced lipophilicity vs. p-cresol (1.9). |
| Solubility | Soluble in MeOH, DCM, DMSO | Limited water solubility; soluble in alkaline aqueous solutions. |
Synthetic Routes & Manufacturing[2][3][4]
For research and scale-up, two primary pathways are employed.[1][2] The choice depends on the availability of starting materials (2,6-difluorophenol vs. 3,5-difluorotoluene).
Route A: The "Green" Pathway (Hydroxymethylation/Reduction)
This route is preferred for laboratory synthesis due to milder conditions and the avoidance of potentially explosive diazonium intermediates. It utilizes 2,6-difluorophenol, which is commercially abundant.
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Formylation: Reaction of 2,6-difluorophenol with formaldehyde (or paraformaldehyde) under basic conditions introduces a hydroxymethyl group at the para position (the only open active site).
-
Reduction: The resulting 4-(hydroxymethyl)-2,6-difluorophenol is reduced to the methyl group via catalytic hydrogenolysis (Pd/C, H₂) or chemical reduction (e.g., triethylsilane/TFA).
Route B: The "Classical" Pathway (Diazotization)
Used historically or when aniline precursors are available.
-
Precursor: Start with 2,6-difluoro-4-methylaniline.
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Diazotization: Formation of the diazonium salt using NaNO₂/H₂SO₄ at 0°C.
-
Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to yield the phenol.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree and flow for Route A, the most robust method for modern labs.
Caption: Figure 1. Preferred synthetic workflow via hydroxymethylation, avoiding hazardous diazonium processing.
Applications in Drug Discovery & Medicinal Chemistry[6][7]
The strategic value of 2,6-difluoro-4-methylphenol lies in its ability to modulate the physicochemical and metabolic properties of a drug scaffold.
Metabolic Blocking (The "Fluorine Shield")
In non-fluorinated phenols (like p-cresol), the ortho positions are highly susceptible to Phase I metabolic oxidation by Cytochrome P450 enzymes, leading to catechol formation and subsequent clearance or toxicity (quinone formation).
-
Mechanism: Replacing ortho-hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot.
-
Result: Extended half-life (t1/2) and reduced formation of reactive metabolites.
Bioisosterism & pKa Modulation
The acidity of the phenolic hydroxyl is critical for ligand-target binding (H-bond interactions).
-
pKa Shift: The pKa drop from ~10.3 (p-cresol) to ~7.6 (2,6-difluoro-4-methylphenol) means a significant fraction of the molecule may exist as the phenolate anion at physiological pH (7.4).
-
Binding Affinity: This can strengthen ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket of enzymes or receptors.
Caption: Figure 2. Mechanistic impact of 2,6-difluoro substitution on metabolic stability.
Experimental Protocol: O-Alkylation (Ether Synthesis)
Objective: Synthesis of an aryl ether derivative using 2,6-difluoro-4-methylphenol. This is a common derivatization in SAR (Structure-Activity Relationship) studies.
Rationale: Due to the enhanced acidity of the phenol (pKa ~7.6), weaker bases can be used compared to non-fluorinated phenols, minimizing side reactions.
Materials
-
Alkyl Bromide/Iodide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoro-4-methylphenol (1.0 mmol) in anhydrous ACN (5 mL).
-
Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes.
-
Observation: The mixture may turn slightly yellow as the phenoxide forms.
-
-
Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours.
-
Monitoring: Check progress via TLC (eluent: Hexanes/EtOAc). The starting phenol will be more polar than the ether product.
-
-
Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel).
Self-Validating Checkpoint:
-
1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >5 ppm) and the appearance of the alkyl ether protons.
-
19F NMR: The chemical shift of the fluorine atoms will shift slightly upon O-alkylation, providing a clear diagnostic marker distinct from the starting material.
Safety & Handling (HSE)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
Handling Protocol:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a functioning fume hood.
-
Skin Contact: Phenols can penetrate skin rapidly and cause systemic toxicity and chemical burns. In case of contact, immediately wash with PEG 300 or large amounts of water.
-
Storage: Store in a cool, dry place under nitrogen. Phenols can oxidize over time, turning pink/brown; however, the fluorinated analog is more resistant to oxidation than p-cresol.
References
-
PubChem. "2,6-Difluoro-4-methylphenol Compound Summary." National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[7] [Link][7]
-
Fujimoto, T., et al. (2019). "Regioselective Difunctionalization of 2,6-Difluorophenols." Kyoto University Research. [Link]
Sources
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- 4. PubChemLite - 2,6-difluoro-4-methylphenol (C7H6F2O) [pubchemlite.lcsb.uni.lu]
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